![molecular formula C13H11N5OS B2485230 N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034396-15-9](/img/structure/B2485230.png)
N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole-containing compounds are known to cross cellular membranes and interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . These compounds exert a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of thiadiazole derivatives involves various chemical reactions. For instance, a series of compounds were synthesized in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives .Molecular Structure Analysis
Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole and 1,3,4-thiadiazole . The thiadiazole ring is the bioisostere of pyrimidine and oxadiazole .Chemical Reactions Analysis
Thiadiazole derivatives have been found to inhibit the viability of certain cancer cells . The most potent inhibitor appeared to be a compound bearing a specific group at the position 5 of the thiadiazole ring .Physical And Chemical Properties Analysis
Thiadiazoles are able to cross cellular membranes due to their mesoionic nature . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .Scientific Research Applications
Fluorophores and Visible Light Organophotocatalysts
Electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif, which includes the compound , have been extensively researched for use in photovoltaics or as fluorescent sensors . These compounds have been used to systematically modify the photocatalyst’s optoelectronic and photophysical properties .
Anti-Inflammatory Properties
Compounds similar to “N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” have been synthesized and evaluated for their anti-inflammatory activity . These compounds have shown significant inhibition of albumin denaturation .
Anti-Fibrosis Activity
Some compounds related to the one have displayed better anti-fibrosis activity than Pirfenidone (PFD), a drug used to treat idiopathic pulmonary fibrosis .
Antiviral Activity
The replacement of certain parts of similar compounds with simple primary, secondary, and aryl amines has significantly enhanced their antiviral activity .
Fungicidal Activity
There is ongoing research into the fungicidal activity of compounds similar to "N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" .
Mechanism of Action
Target of Action
The compound N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, also known as N-[2-(pyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide, is a derivative of the benzo[c][1,2,5]thiadiazole (BTZ) motif . BTZ-based compounds have been extensively researched for their potential in various applications, including as fluorescent sensors
Mode of Action
Btz-based compounds are known to exhibit an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the btz group .
Biochemical Pathways
Btz-based compounds have been used in photoredox catalysis , suggesting that they may influence redox reactions and related biochemical pathways.
Result of Action
Btz-based compounds have been used in in vivo near-infrared (nir-ii) imaging of cancer , suggesting that they may have applications in cancer detection and treatment.
Action Environment
The use of btz-based compounds in photoredox catalysis suggests that light could be an important environmental factor influencing their action.
Future Directions
Thiadiazole derivatives demonstrate in vitro and/or in vivo efficacy across various cancer models . There is an urgent need to develop novel, more effective anticancer therapeutics . Therefore, the future research direction could involve further investigation into the anticancer potential of thiadiazole derivatives, including “N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide”.
properties
IUPAC Name |
N-(2-pyrimidin-5-ylethyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c19-13(16-4-3-9-6-14-8-15-7-9)10-1-2-11-12(5-10)18-20-17-11/h1-2,5-8H,3-4H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQSATBQCOWBCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCCC3=CN=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.